molecular formula C17H18F2N2O3S B4762402 N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4762402
M. Wt: 368.4 g/mol
InChI Key: BCBUEBOBIDFCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DFG-10, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical drug. This compound belongs to the class of amide derivatives and has been found to possess a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of DFG-10 is not fully understood, but several studies have suggested that it works by inhibiting the activity of specific enzymes. For example, DFG-10 has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory cytokines. By inhibiting COX-2, DFG-10 can reduce inflammation and potentially treat inflammatory diseases. DFG-10 has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of glucose metabolism. By inhibiting PTP1B, DFG-10 can improve insulin sensitivity and potentially treat diabetes.
Biochemical and Physiological Effects:
DFG-10 has been found to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. DFG-10 has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, DFG-10 has been shown to improve insulin sensitivity and potentially treat diabetes. These effects make DFG-10 a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

DFG-10 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and good yield. Additionally, DFG-10 has been extensively studied and its mechanism of action is partially understood, which makes it a good candidate for further research. However, DFG-10 also has some limitations. It has been found to have poor solubility in water, which can make it difficult to administer in vivo. Additionally, the toxicity of DFG-10 has not been fully evaluated, which makes it important to use caution when handling and administering this compound.

Future Directions

There are several future directions for research on DFG-10. One potential direction is to further investigate the mechanism of action of this compound. Specifically, more research is needed to fully understand how DFG-10 inhibits the activity of specific enzymes and how this inhibition leads to its various biochemical and physiological effects. Another potential direction is to evaluate the toxicity of DFG-10 in more detail. This information will be important for determining the safety of this compound for use in humans. Additionally, future research could focus on developing more effective formulations of DFG-10 that improve its solubility and bioavailability. Finally, more research is needed to evaluate the potential applications of DFG-10 in the treatment of various diseases, including inflammatory diseases, cancer, and diabetes.

Scientific Research Applications

DFG-10 has been extensively studied for its potential applications in the treatment of various diseases. Several research studies have reported that DFG-10 exhibits significant anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been found to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. Additionally, DFG-10 has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors, which makes it a potential anti-cancer drug.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(4-ethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O3S/c1-3-12-4-7-14(8-5-12)21(25(2,23)24)11-17(22)20-13-6-9-15(18)16(19)10-13/h4-10H,3,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBUEBOBIDFCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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